2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common route includes the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using suitable solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may interfere with the activity of enzymes involved in oxidative stress pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)acetamide
- 3-(4-fluorophenyl)propionic acid
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Uniqueness
2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both fluorine atoms and the thiadiazole ring, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H11F2N3O2S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H11F2N3O2S/c17-11-3-1-10(2-4-11)15-20-16(24-21-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,20,21,22) |
InChI Key |
FAZZIZXXMCNBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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